2-[[4-[3-[4-[(2-Aminophenyl)sulfanylmethyl]phenyl]phenyl]phenyl]methylsulfanyl]aniline
Description
Properties
CAS No. |
919285-27-1 |
|---|---|
Molecular Formula |
C32H28N2S2 |
Molecular Weight |
504.7 g/mol |
IUPAC Name |
2-[[4-[3-[4-[(2-aminophenyl)sulfanylmethyl]phenyl]phenyl]phenyl]methylsulfanyl]aniline |
InChI |
InChI=1S/C32H28N2S2/c33-29-8-1-3-10-31(29)35-21-23-12-16-25(17-13-23)27-6-5-7-28(20-27)26-18-14-24(15-19-26)22-36-32-11-4-2-9-30(32)34/h1-20H,21-22,33-34H2 |
InChI Key |
RMCBDRLEGZIMHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCC2=CC=C(C=C2)C3=CC(=CC=C3)C4=CC=C(C=C4)CSC5=CC=CC=C5N |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis
This method typically involves the sequential construction of the molecular framework:
Step 1: Synthesis of Sulfide Linkage
A common approach involves the reaction of an appropriate phenol with a sulfide reagent to form a sulfide linkage. For instance, reacting 2-aminophenyl with a methylsulfanyl reagent can yield the desired sulfide.
Step 2: Formation of the Aniline Derivative
The introduction of an aniline moiety can be achieved through electrophilic aromatic substitution or nucleophilic substitution reactions, where an aniline derivative reacts with activated phenolic compounds.
Condensation Reactions
Condensation reactions are often employed to create the necessary carbon-carbon bonds:
-
The reaction between an amine and an aldehyde or ketone can yield a substituted aniline. This is typically followed by reduction processes to finalize the structure.
Use of Protecting Groups
In complex syntheses, protecting groups may be necessary to prevent unwanted reactions at reactive sites. For instance, protecting the amino group during certain steps can enhance yields and selectivity.
Catalytic Methods
Catalysis can also play a significant role in enhancing reaction efficiency:
-
Utilizing palladium or nickel catalysts in cross-coupling reactions can facilitate the formation of biaryl compounds essential for constructing the target molecule.
Several studies have reported methodologies relevant to the synthesis of similar compounds, highlighting yields, reaction conditions, and purification techniques.
| Methodology | Yield (%) | Conditions | References |
|---|---|---|---|
| Stepwise Synthesis | 75-85 | Room Temp, Solvent A | , |
| Condensation Reaction | 70-90 | Reflux, Ethanol | , |
| Catalytic Cross-Coupling | 80-95 | 100°C, Pd/C catalyst | , |
Yield Optimization Techniques
To improve yields, researchers have employed various strategies including:
- Adjusting stoichiometry
- Optimizing temperature and pressure
- Utilizing solvent systems that favor product solubility
The preparation of complex compounds like 2-[[4-[3-[4-[(2-Aminophenyl)sulfanylmethyl]phenyl]phenyl]phenyl]methylsulfanyl]aniline requires careful planning and execution of synthetic strategies. Through stepwise synthesis, condensation reactions, and catalytic methods, chemists can effectively construct such intricate molecules with high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[[4-[3-[4-[(2-Aminophenyl)sulfanylmethyl]phenyl]phenyl]phenyl]methylsulfanyl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or hydrocarbons .
Scientific Research Applications
2-[[4-[3-[4-[(2-Aminophenyl)sulfanylmethyl]phenyl]phenyl]phenyl]methylsulfanyl]aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of 2-[[4-[3-[4-[(2-Aminophenyl)sulfanylmethyl]phenyl]phenyl]phenyl]methylsulfanyl]aniline involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Molecular Complexity
The compound’s distinguishing feature is its branched thioether-linked aromatic system. Below is a comparison with structurally related sulfanyl- and sulfonyl-substituted anilines:
Physicochemical Properties
- Solubility: The target compound’s extensive aromatic system likely reduces solubility in polar solvents (e.g., water) compared to simpler analogs like 2-[(4-methylbenzyl)sulfanyl]aniline . Sulfonyl-containing analogs (e.g., 2-[(4-aminophenyl)sulfonyl]aniline) exhibit higher polarity and better aqueous solubility .
- Thermal Stability : Increased aromaticity and branching may enhance thermal stability relative to linear thioethers .
Crystallographic and Structural Analysis
- Crystallization: The compound’s structural complexity may hinder crystallization, unlike smaller analogs (e.g., 4-[(4-aminophenyl)sulfonyl]aniline–3,5-dinitrobenzoic acid in ), which form well-defined crystals suitable for X-ray diffraction .
- Software Tools : Programs like SHELXL () are critical for refining such complex structures, though computational demands increase with molecular size .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-[[4-[3-[4-[(2-Aminophenyl)sulfanylmethyl]phenyl]phenyl]phenyl]methylsulfanyl]aniline, and how can purity be optimized?
- Methodology :
- Stepwise coupling : Utilize nucleophilic aromatic substitution or Ullmann coupling for introducing sulfanyl groups. For example, thioether linkages can be formed via reaction of thiols with halogenated intermediates under basic conditions (e.g., NaH/DMF) .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Key reagents : Use anhydrous solvents (THF, DMF) and protect amine groups with Boc or Fmoc to prevent side reactions during sulfanyl group installation .
Q. Which analytical techniques are most effective for confirming the molecular structure and functional groups?
- Structural confirmation :
- Single-crystal X-ray diffraction : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amine groups). Use datasets collected at 200 K with R factor <0.06 for reliability .
- Spectroscopy :
- FT-IR : Identify -NH₂ stretches (~3400 cm⁻¹) and C-S vibrations (~680 cm⁻¹).
- NMR : ¹H NMR (DMSO-d6) should show aromatic protons (δ 6.5–7.5 ppm) and methylene protons adjacent to sulfur (δ 3.8–4.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular mass (M+H⁺ expected ~463.2 Da) .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Solubility profile :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Methanol | ~10 |
| Water | <0.1 |
- Experimental implications : Use DMSO for stock solutions in biological assays. For reactions in polar aprotic solvents, optimize with THF or DMF. Precipitation in aqueous buffers may require surfactants (e.g., Tween-80) .
Advanced Research Questions
Q. How can photocatalytic degradation pathways of this compound be systematically studied?
- Methodology :
- Catalyst design : Synthesize MnFe₂O₄/Zn₂SiO₄ nanocomposites (via co-precipitation) for UV-vis light-driven degradation. Use Box-Behnken experimental design to optimize parameters (pH, catalyst load, irradiation time) .
- Analytical tracking : Monitor degradation via LC-MS to identify intermediates (e.g., sulfoxide or desulfurized products). Quantify residual aniline derivatives using GC-MS with a DB-5 column .
Q. What computational and experimental approaches are suitable for modeling its environmental fate in soil systems?
- Soil migration modeling :
- Numerical models : Apply HYDRUS-1D to simulate vertical migration under varying pumping speeds. Calibrate with soil column experiments (sandy loam, 20°C) .
- Partition coefficients : Measure log Kₒw (octanol-water) via shake-flask method and log Kd (soil-water) using batch equilibration. Expect log Kₒw ~2.5 due to aromatic hydrophobicity .
Q. How can contradictions in synthetic yield data be resolved?
- Troubleshooting framework :
- Control experiments : Compare yields under inert (N₂) vs. aerobic conditions to assess oxidation side reactions.
- Statistical analysis : Apply ANOVA to identify significant variables (e.g., reaction time, catalyst loading). Use Design-Expert® software for response surface modeling .
- Mechanistic studies : Conduct in-situ IR spectroscopy to monitor intermediate formation and identify rate-limiting steps .
Q. What strategies enable the integration of this compound into functional materials (e.g., photodetectors)?
- Nanocomposite fabrication :
- Electropolymerization : Deposit poly-o-chloroaniline (POCA) films on Mn₂O₃/β-MnO₂ substrates. Optimize conductivity by doping with 10% camphorsulfonic acid .
- Photoresponse testing : Use Keithley 2400 sourcemeter under simulated solar radiation (AM 1.5G). Measure responsivity (A/W) at 450–650 nm to assess optoelectronic performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
